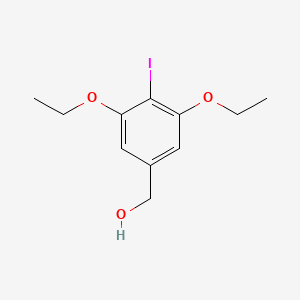
(3,5-Diethoxy-4-iodophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Diethoxy-4-iodophenyl)methanol: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two ethoxy groups and an iodine atom, as well as a methanol group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diethoxy-4-iodophenyl)methanol typically involves the iodination of 3,5-diethoxybenzyl alcohol. The reaction conditions include the use of iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide, under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
(3,5-Diethoxy-4-iodophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to remove the iodine atom, resulting in the formation of a different phenyl derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.
Major Products Formed:
Carboxylic acid derivatives from oxidation reactions.
Phenyl derivatives from reduction reactions.
Substituted phenyl compounds from nucleophilic substitution reactions.
科学的研究の応用
(3,5-Diethoxy-4-iodophenyl)methanol: has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (3,5-Diethoxy-4-iodophenyl)methanol exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
(3,5-Diethoxy-4-iodophenyl)methanol: can be compared with other similar compounds, such as:
3,5-Dimethoxy-4-iodophenylmethanol: Similar structure but with methoxy groups instead of ethoxy groups.
4-Iodophenol: A simpler compound lacking the methanol group.
3,5-Diethoxybenzyl alcohol: The parent compound without the iodine atom.
Uniqueness: The presence of both ethoxy groups and an iodine atom in this compound makes it unique compared to other similar compounds, providing distinct chemical and biological properties.
特性
分子式 |
C11H15IO3 |
|---|---|
分子量 |
322.14 g/mol |
IUPAC名 |
(3,5-diethoxy-4-iodophenyl)methanol |
InChI |
InChI=1S/C11H15IO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
InChIキー |
RKQCQYKNLPBAAE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1I)OCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-hydroxy-2,3-dihydro-1H-inden-5-yl)oxy]benzonitrile](/img/structure/B15357739.png)
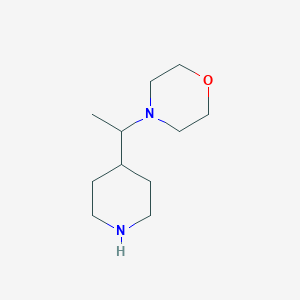
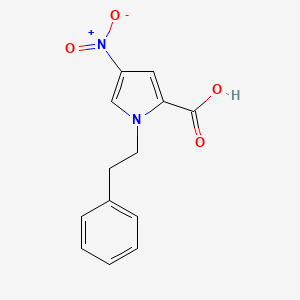
![2-(2H-tetrazol-5-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15357758.png)
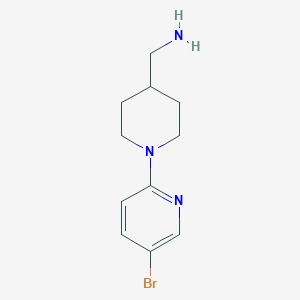
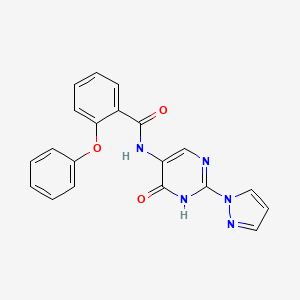


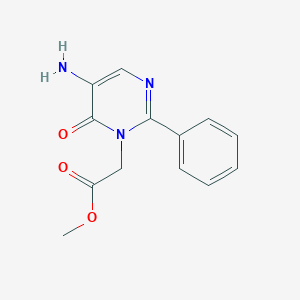

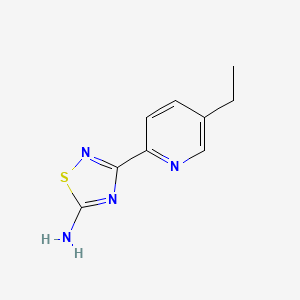
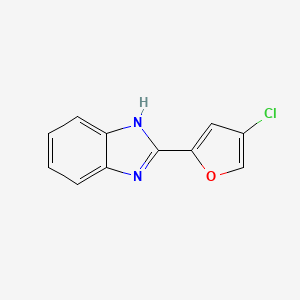
![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
